molecular formula C9H18ClNO2 B13229956 Methyl 2-(cyclohexylamino)acetate hydrochloride

Methyl 2-(cyclohexylamino)acetate hydrochloride

Cat. No.: B13229956
M. Wt: 207.70 g/mol
InChI Key: XXPZEEVPCZULAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyclohexylamino)acetate hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂ It is commonly used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclohexylamino)acetate hydrochloride can be synthesized through the reaction of methyl chloroacetate with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexylamino)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclohexylamino)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohexylamino)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active metabolites that exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with similar structural features but different chemical properties.

    Methyl 2-(cyclopropylamino)acetate hydrochloride: A related compound with a cyclopropyl group instead of a cyclohexyl group.

Uniqueness

Methyl 2-(cyclohexylamino)acetate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 2-(cyclohexylamino)acetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3;1H

InChI Key

XXPZEEVPCZULAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1CCCCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.